

# Application Notes and Protocols for In Vivo Studies with CC-90009

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Eragidomide*

Cat. No.: *B606532*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

CC-90009 is a novel, potent, and selective cereblon (CRBN) E3 ligase modulator that induces the proteasomal degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2][3] By coopting the CRL4<sup>+</sup>CRBN<sup>+</sup> E3 ubiquitin ligase complex, CC-90009 triggers the ubiquitination and subsequent degradation of GSPT1, leading to the induction of the integrated stress response (ISR) and apoptosis in cancer cells.[1][4] Preclinical studies have demonstrated significant anti-leukemic activity of CC-90009 in various in vivo models of acute myeloid leukemia (AML), including patient-derived xenografts (PDX). These application notes provide detailed protocols for the dosage and administration of CC-90009 in preclinical in vivo studies, based on currently available data.

## Data Presentation

### Table 1: Summary of CC-90009 In Vivo Dosage and Administration in Murine Models

| Animal Model                                  | Cancer Type                                 | Administration Route                    | Dosage                | Dosing Schedule       | Treatment Duration | Vehicle/Formula                              | Reference |
|-----------------------------------------------|---------------------------------------------|-----------------------------------------|-----------------------|-----------------------|--------------------|----------------------------------------------|-----------|
| NOD/SCI<br>D Mice (Patient-Derived Xenograft) | Acute Myeloid Leukemia (AML)                | Not explicitly stated, implied systemic | Not explicitly stated | Not explicitly stated | 4 weeks            | Not explicitly stated                        |           |
| NOD/SCI<br>D Mice (Patient-Derived Xenograft) | Acute Myeloid Leukemia (AML)                | Oral Gavage                             | 20 mg/kg              | Once daily            | 5 consecutive days | Homogeneous suspension in CMC-Na             |           |
| ICR Suckling Mice                             | Japanese Encephalitis Virus (JEV) Infection | Subcutaneous (s.c.)                     | 20 mg/kg              | Once daily            | 5 consecutive days | Vehicle containing dimethyl sulfoxide (DMSO) |           |

## Signaling Pathway

The mechanism of action of CC-90009 involves the hijacking of the E3 ubiquitin ligase complex to induce the degradation of a neosubstrate, GSPT1. This targeted protein degradation leads to downstream effects that culminate in apoptosis of cancer cells.



[Click to download full resolution via product page](#)

Caption: CC-90009 mechanism of action.

## Experimental Protocols

# Protocol 1: In Vivo Efficacy Study of CC-90009 in an AML Patient-Derived Xenograft (PDX) Model

This protocol describes a long-term efficacy study to evaluate the anti-leukemic activity of CC-90009 in a mouse PDX model of AML.

## 1. Animal Model:

- Immunodeficient mice (e.g., NOD/SCID) are utilized to allow for the engraftment of human AML cells.

## 2. Cell Preparation and Engraftment:

- Primary human AML cells from patient bone marrow or peripheral blood are thawed and prepared in a suitable medium.
- A predetermined number of viable AML cells are injected into the mice, typically via tail vein or intrafemoral injection to establish the xenograft.
- Engraftment is monitored over time by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow of the mice.

## 3. CC-90009 Formulation and Administration:

- Formulation: Prepare a homogeneous suspension of CC-90009 in a vehicle suitable for the chosen administration route. For oral gavage, a formulation in Carboxymethylcellulose sodium (CMC-Na) has been reported.
  - To prepare a 5 mg/mL suspension in CMC-Na, weigh the required amount of CC-90009 and add the appropriate volume of sterile CMC-Na solution. Mix thoroughly to ensure a uniform suspension.
- Dosage: Based on preclinical studies, a dosage of 20 mg/kg can be used as a starting point.
- Administration: Administer the CC-90009 formulation to the mice via the chosen route (e.g., oral gavage) once daily.

- Control Group: A control group of mice should receive the vehicle only, following the same administration schedule.

#### 4. Treatment Duration and Monitoring:

- Treatment is typically carried out for a period of 4 weeks.
- The health and body weight of the mice should be monitored regularly throughout the study.
- At the end of the treatment period, mice are euthanized, and tissues (bone marrow, spleen, etc.) are collected for analysis.

#### 5. Efficacy Assessment:

- The primary efficacy endpoint is the reduction in leukemic burden in the bone marrow and other organs. This is typically assessed by flow cytometry for human CD45+ cells.
- The frequency of leukemia stem cells (LSCs) can also be assessed using appropriate markers.
- GSPT1 protein levels in the leukemic cells can be measured by western blot or other quantitative methods to confirm target engagement.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for AML PDX models.

## Protocol 2: Short-Term In Vivo Study to Assess Pharmacodynamic Effects of CC-90009

This protocol is designed to evaluate the acute pharmacodynamic effects of CC-90009, such as GSPT1 degradation, in an in vivo model.

### 1. Animal Model and Cell Engraftment:

- As described in Protocol 1, establish AML xenografts in immunodeficient mice.

### 2. CC-90009 Formulation and Administration:

- Formulation: Prepare the CC-90009 formulation as described in Protocol 1 or based on the specific route of administration. For subcutaneous injection, a vehicle containing DMSO can be considered.
- Dosage: A single dose or a short course of treatment (e.g., 1-5 days) with a dose of 20 mg/kg can be administered.
- Administration: Administer CC-90009 via the selected route (e.g., oral gavage or subcutaneous injection).

### 3. Time-Course Analysis:

- Euthanize cohorts of mice at various time points after CC-90009 administration (e.g., 2, 6, 24, and 48 hours).
- Collect tissues of interest (e.g., bone marrow, tumor xenografts).

### 4. Pharmacodynamic Assessment:

- Isolate leukemic cells from the collected tissues.
- Prepare protein lysates from the cells and perform western blotting to assess the levels of GSPT1 protein. A significant reduction in GSPT1 levels is expected following CC-90009 treatment.
- Downstream markers of the integrated stress response (e.g., ATF4) can also be evaluated.

## Mandatory Visualizations

The following diagrams provide a visual representation of the key concepts described in these application notes.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RESULTS FROM A PHASE 1 DOSE-FINDING STUDY OF CC-90009, A CEREBLON... - Zeidan A - Jun 12 2020 [library.ehaweb.org]
- 4. Targeting cereblon in AML - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with CC-90009]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606532#cc-90009-dosage-and-administration-for-in-vivo-studies>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)